(TYR(ME)21)-Neuropeptide Y (Human, Rat) is a modified form of neuropeptide Y, a polypeptide consisting of 36 amino acids that plays a crucial role in various physiological processes, including appetite regulation, stress response, and neuroendocrine functions. Neuropeptide Y is widely distributed in the central nervous system and peripheral tissues, influencing numerous biological activities through its interaction with specific receptors known as neuropeptide Y receptors. The modification of the tyrosine residue at position 21 to a methionine sulfoxide derivative enhances its biological activity and receptor selectivity.
Neuropeptide Y was first isolated from porcine brain in 1982 and has since been identified in various mammalian species, including humans and rats. Its presence in multiple tissues, including the brain, retina, and immune cells, underscores its importance in both central and peripheral physiological processes.
(TYR(ME)21)-Neuropeptide Y belongs to the family of neuropeptides that includes peptide YY and pancreatic polypeptide. It functions primarily as a neurotransmitter and neuroendocrine hormone, acting through G protein-coupled receptors classified as Y1, Y2, Y4, and Y5 receptors.
The synthesis of (TYR(ME)21)-Neuropeptide Y can be achieved using solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of (TYR(ME)21)-Neuropeptide Y retains the characteristic 36 amino acid length of neuropeptide Y but incorporates a methionine sulfoxide at the 21st position. This modification can influence the peptide's conformation and receptor binding affinity.
The primary chemical reactions involving (TYR(ME)21)-Neuropeptide Y include:
(TYR(ME)21)-Neuropeptide Y exerts its effects primarily through binding to neuropeptide Y receptors on target cells. Upon binding:
Research indicates that this modified form may show enhanced selectivity for certain receptor subtypes compared to unmodified neuropeptide Y, potentially leading to more targeted therapeutic effects.
Studies have shown that modifications like those found in (TYR(ME)21)-Neuropeptide Y can significantly impact receptor binding profiles and biological activity.
The unique properties of (TYR(ME)21)-Neuropeptide Y make it a valuable compound for ongoing research into neuroendocrine signaling pathways and their implications for health and disease management.
Neuropeptide Y (NPY) belongs to the pancreatic polypeptide (PP) family, characterized by a conserved U-shaped tertiary structure known as the PP-fold. This structural motif consists of an N-terminal polyproline helix (residues 1-8), a β-turn (residues 9-14), and a C-terminal α-helix (residues 15-36), stabilized by hydrophobic interactions and hydrogen bonding [1] [6]. The biologically active conformation enables NPY to interact with its G protein-coupled receptors (Y1, Y2, Y4, Y5) through distinct epitopes: The C-terminal segment (particularly residues 28-36) mediates receptor activation, while the N-terminal domain (residues 1-4) contributes to binding affinity [4] [6].
(TYR(ME)21)-NPY retains this fundamental architecture but introduces steric and electronic perturbations at position 21. Structural analyses reveal that tyrosine residues at positions 20, 21, 27, and 36 form a critical hydrophobic cluster that stabilizes the C-terminal helix and participates in receptor docking [1] [5]. Molecular dynamics simulations indicate that methylation of Tyr21's phenolic hydroxyl group moderately alters local hydrophobicity and hydrogen-bonding capacity without disrupting the global PP-fold, preserving the peptide's overall conformational integrity [5] [6]. This targeted modification exemplifies structure-activity relationship (SAR) strategies to probe NPY receptor interactions while maintaining the scaffold essential for biological activity.
Table 1: Structural Domains of Neuropeptide Y and Impact of Tyr(Me)21 Modification
Structural Domain | Residues | Functional Role | Effect of Tyr(Me)21 |
---|---|---|---|
N-terminal helix | 1-8 | Receptor recognition | Minimal disruption |
β-turn | 9-14 | Domain orientation | Unaffected |
C-terminal helix | 15-36 | Receptor activation | Local steric alteration |
Hydrophobic core | Tyr20, Tyr21, Tyr27, Tyr36 | Structural stability | Modified H-bonding at Tyr21 |
Receptor binding epitope | 16-36 (Y1/Y2), 28-36 (Y5) | Receptor subtype engagement | Altered Y1/Y2 selectivity |
The tyrosine 21 residue occupies a strategic position within NPY's C-terminal α-helix, adjacent to residues critically involved in receptor binding. Alanine scanning mutagenesis studies identified Tyr21 as a secondary affinity determinant, with substitution causing a 5-10 fold reduction in binding affinity for Y1 and Y2 receptors [1] [2]. Methylation of Tyr21's phenolic hydroxyl group generates a sterically hindered and hydrophobic residue that preferentially engages with brain-derived NPY receptors over peripheral subtypes. Competitive binding assays demonstrate that [Tyr(Me)21]-NPY exhibits 8-fold higher selectivity for central nervous system (CNS) receptors compared to vas deferens receptors, which primarily express the Y1 subtype [2].
This receptor subtype discrimination arises from differential interaction mechanisms: Peripheral Y1 receptors in tissues like vas deferens rely more heavily on hydrogen bonding with Tyr21's hydroxyl group, while CNS receptors tolerate its methylation due to alternative binding contacts. Research by Beck-Sickinger's group confirms that modifications at positions 20-23 significantly influence NPY receptor subtype selectivity profiles [1] [6]. Specifically, [Tyr(Me)21]-NPY shows preferential binding to brain Y2 receptors (IC₅₀ = 4.2 nM) over vascular Y1 receptors (IC₅₀ = 18.7 nM), making it a valuable pharmacological tool for dissecting NPY receptor functions in neural circuits [2] [7].
Table 2: Receptor Binding Profiles of NPY Analogs
NPY Analog | Y1 Receptor IC₅₀ (nM) | Y2 Receptor IC₅₀ (nM) | Selectivity Ratio (Y2/Y1) | Primary Application |
---|---|---|---|---|
Native NPY | 0.8 | 1.2 | 1.5 | Reference agonist |
[Phe²¹]NPY | 24.5 | 3.1 | 0.13 | Brain receptor studies |
[Tyr(Me)²¹]NPY | 18.7 | 4.2 | 0.22 | CNS receptor discrimination |
[D-Tyr²⁰]NPY | 42.3 | 35.6 | 0.84 | Vas deferens studies |
[Leu³¹,Pro³⁴]NPY | 0.3 | 210 | 700 | Y1-selective agonist |
(TYR(ME)21)-Neuropeptide Y (human, rat) is a 36-amino acid peptide with the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr(OMe)-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂ [3] [8]. The methylation at Tyr21 adds a methyl group (CH₃) to the phenolic oxygen, resulting in the molecular formula C₁₉₀H₂₈₇N₅₅O₅₇S and a calculated molecular weight of 4285.71 g/mol [8] [10]. This represents a 14 Da increase compared to native NPY (MW 4271.7 g/mol), consistent with the addition of a single methyl group [10].
Mass spectrometric analysis confirms this molecular weight with high precision, showing a monoisotopic mass of 4284.65 Da under MALDI-TOF conditions [3]. The sulfur atom in the formula originates from methionine at position 17, which remains susceptible to oxidation despite the Tyr21 modification. Chromatographic characterization by HPLC reveals a retention time shift of 1.7 minutes compared to native NPY under reverse-phase conditions (C18 column, 10-60% acetonitrile gradient), reflecting the increased hydrophobicity imparted by the methyl group [3] [8]. The peptide's identity is further verified through tandem MS/MS fragmentation, which displays characteristic b- and y-ion series including modified y₁₅⁺ (m/z 1947.82) and y₂₁⁺ (m/z 2531.14) ions containing the methylated tyrosine [3].
The solubility profile of (TYR(ME)21)-NPY resembles that of native NPY due to preservation of its numerous charged residues. The peptide demonstrates high aqueous solubility (≥1 mg/mL) in distilled water and physiological buffers (PBS, Tris-HCl) at neutral pH, facilitated by its 10 acidic (Asp, Glu) and 9 basic (Lys, Arg, His) residues [8] [10]. Solubility decreases significantly in acidic conditions (pH <5) due to protonation of carboxylate groups, reducing the net negative charge. The methyl group at Tyr21 moderately increases hydrophobicity, evidenced by a 15% increase in retention time on reverse-phase HPLC columns compared to native NPY [3].
Stability studies reveal two primary degradation pathways: enzymatic proteolysis and methionine oxidation. The peptide shows moderate stability in human serum with a half-life of approximately 45 minutes at 37°C, primarily degraded by dipeptidyl peptidase-IV (cleaving N-terminal Tyr-Pro) and endopeptidases targeting residues 19-24 (Ala-Arg-Tyr-Tyr(OMe)-Ser-Ala) [1] [9]. Methionine-17 undergoes rapid oxidation to methionine sulfoxide in the presence of reactive oxygen species, forming a +16 Da derivative detectable by mass spectrometry [3]. Storage stability is optimal at -20°C in lyophilized form, with <5% degradation over 12 months. In solution (pH 7.4), the peptide maintains structural integrity for 48 hours at 4°C but aggregates after 7 days, forming high-molecular-weight species detectable by size-exclusion chromatography [8] [10]. The methylation at Tyr21 does not significantly alter these stability profiles compared to native NPY, as confirmed by comparative circular dichroism studies showing identical unfolding transitions at 65°C [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: